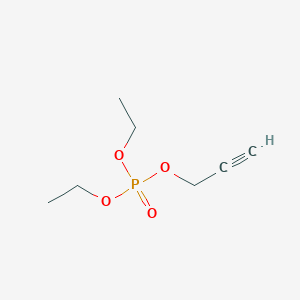

Phosphoric acid, diethyl 2-propynyl ester

Descripción general

Descripción

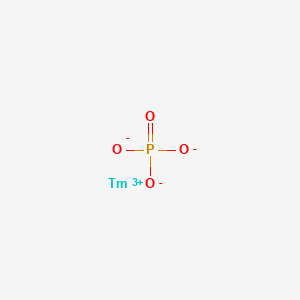

Phosphoric acid, diethyl 2-propynyl ester is a type of phosphate ester . Phosphate esters are formed by inorganic acids such as phosphoric acid (H3PO4) and are especially important in biochemistry . They can form a monoalkyl, a dialkyl, or a trialkyl ester by reaction with one, two, or three molecules of an alcohol .

Synthesis Analysis

Phosphoric acid esters can be synthesized by the reaction of trivalent phosphorus compounds with diethyl azodicarboxylate in the presence of alcohols .Molecular Structure Analysis

Phosphoric acid esters have a specific structure where a phosphoric acid molecule can form a monoalkyl, a dialkyl, or a trialkyl ester by reaction with one, two, or three molecules of an alcohol .Chemical Reactions Analysis

Phosphoric acid esters are important in biochemistry. They are biochemical intermediates in the transformation of food into usable energy . The bonds between phosphate units in adenosine triphosphate (ATP) are called phosphoanhydride bonds. These are high-energy bonds that store energy from the metabolism of foods .Physical and Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .Aplicaciones Científicas De Investigación

Esterification and Amidation Agent

- Phosphoric acid diethyl esters, including variants like (6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl esters, are employed as efficient coupling agents for esterification and amidation processes. These agents facilitate the selective and chemoselective formation of esters and amides in good to excellent yields, demonstrating their utility in synthesizing a range of chemical compounds (Won et al., 2007); (Kang et al., 2008).

Utilization in Peptide Coupling

- Organophosphorus esters, including phosphoric acid diethyl ester variants, are designed and synthesized for application in peptide coupling reactions. Their effectiveness is highlighted by the synthesis of a range of amides and peptides with minimal racemization, showcasing their potential in peptide chemistry (Kokare et al., 2007).

Electrolyte in Photoelectrochromic Windows

- Phosphoric acid organic esters are explored as electrolytes in protonic electrochromic cells, such as those using tungsten trioxide as an active compound. Their performance, including their stability and photochromic response, is investigated, indicating potential applications in smart window technologies (Siekierski et al., 2006).

Dental Applications

- Phosphoric acid esters are utilized in adhesive dentistry as a self-etching primer for composite-to-enamel bonding. They interact chemically with hydroxyapatite, a component of tooth enamel, indicating their importance in dental materials science (Fu et al., 2005).

Role in Polymer Degradation

- Esters of phosphoric acid are used in the degradation of various polymers, including polyurethanes, polycarbonates, and polyamides. Their effectiveness as degrading agents highlights their potential in waste management and recycling processes (Mitova et al., 2013).

Mecanismo De Acción

Phosphite and phosphonite esters function as antioxidants by various mechanisms depending on their structure, the nature of the substrate to be stabilized, and the reaction conditions . They are used on a large scale for the stabilization of polymers against degradation during processing and long-term applications .

Safety and Hazards

When handling phosphoric acid, diethyl 2-propynyl ester, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided . Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam .

Direcciones Futuras

Phosphoric acid esters are essential in biology and it is very difficult to identify processes in life that do not involve these modifications and their transformation at some point . Therefore, analyzing, understanding, and manipulating phosphorylation processes in biology is one of the great challenges in science today .

Propiedades

IUPAC Name |

diethyl prop-2-ynyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13O4P/c1-4-7-11-12(8,9-5-2)10-6-3/h1H,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURXZHCIEDSVSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169023 | |

| Record name | Phosphoric acid, diethyl 2-propynyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17118-80-8 | |

| Record name | Phosphoric acid, diethyl 2-propyn-1-yl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17118-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, diethyl 2-propynyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017118808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC23726 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, diethyl 2-propynyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-dioxide](/img/structure/B98025.png)

![2-[Di(sec-butoxy)methoxy]butane](/img/structure/B98029.png)

![4-Methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B98035.png)